molecular formula C19H22BrN3O2S B276856 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one

Cat. No. B276856
M. Wt: 436.4 g/mol
InChI Key: HAWDMZQCZLHMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one, also known as BDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells through the activation of the mitochondrial pathway. It also inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its low solubility in water and potential toxicity at high concentrations are some of the limitations that need to be addressed.

Future Directions

Future research on 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one should focus on improving its solubility and reducing its toxicity to increase its efficacy as a potential anticancer agent. It should also investigate the mechanisms underlying its anti-inflammatory, antiviral, and antibacterial properties to explore its potential applications in other fields of research. Additionally, the development of 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one derivatives with improved pharmacokinetic properties and selectivity for cancer cells should be explored.

Synthesis Methods

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one is synthesized through a multistep process involving the reaction of 2-aminothiophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained through a cyclization reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent.

Scientific Research Applications

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one has been shown to exhibit potent anticancer activity in various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory, antiviral, and antibacterial properties.

properties

Product Name

7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one

Molecular Formula

C19H22BrN3O2S

Molecular Weight

436.4 g/mol

IUPAC Name

5-bromo-6-[2-(diethylamino)ethoxy]-8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10-pentaen-16-one

InChI

InChI=1S/C19H22BrN3O2S/c1-3-22(4-2)10-11-25-16-13(20)8-7-12-15-18(26-17(12)16)21-14-6-5-9-23(14)19(15)24/h7-8H,3-6,9-11H2,1-2H3

InChI Key

HAWDMZQCZLHMNL-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C=CC2=C1SC3=C2C(=O)N4CCCC4=N3)Br

Canonical SMILES

CCN(CC)CCOC1=C(C=CC2=C1SC3=C2C(=O)N4CCCC4=N3)Br

Origin of Product

United States

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